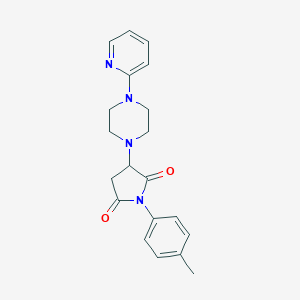![molecular formula C20H15N5O2S B304534 methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304534.png)
methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of furo[2,3-d]pyrimidine and contains an oxadiazole and a pyrrole ring in its structure. In
Wirkmechanismus
The mechanism of action of methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in inflammation, cancer, and neurodegeneration. It also modulates the expression of genes involved in these processes, leading to a reduction in inflammation, cancer cell growth, and neurodegeneration.
Biochemical and Physiological Effects:
Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, leading to a reduction in inflammation. It also induces apoptosis in cancer cells and inhibits the growth of cancer cells. In addition, it has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide in lab experiments include its high purity, stability, and potential applications in various fields. However, its limitations include its high cost and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide. These include:
1. Further investigation of its anti-inflammatory, anti-cancer, and anti-microbial properties.
2. Study of its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
3. Development of more efficient synthesis methods to reduce the cost of production.
4. Investigation of its potential toxicity and safety profile.
5. Development of novel derivatives with improved properties.
Conclusion:
Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has potential applications in various fields. Its synthesis method yields a high purity product that is suitable for scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to explore its potential applications and develop novel derivatives with improved properties.
Synthesemethoden
The synthesis method of methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide involves the reaction of 4-methyl-2-phenylfuro[2,3-d]pyrimidine-5-amine and 2-(methylsulfonyl)acetic acid hydrazide in the presence of triethylamine and acetic anhydride. The reaction takes place under reflux conditions for several hours, and the resulting product is purified using column chromatography. This method yields a high purity product that is suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Produktname |
methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide |
|---|---|
Molekularformel |
C20H15N5O2S |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
4-methyl-6-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H15N5O2S/c1-12-14-15(25-10-6-7-11-25)16(19-23-24-20(27-19)28-2)26-18(14)22-17(21-12)13-8-4-3-5-9-13/h3-11H,1-2H3 |
InChI-Schlüssel |
ZIAVDRSKBODXNM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NN=C(O4)SC)N5C=CC=C5 |
Kanonische SMILES |
CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NN=C(O4)SC)N5C=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
![1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B304455.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)



![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![1-(4-Methylphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B304468.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl){4-[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]phenyl}methanone](/img/structure/B304469.png)

![7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine](/img/structure/B304472.png)
